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molecular formula C7H11N3OS B8519263 2-Methylsulphinyl-4-methylamino-5-methyl-pyrimidine

2-Methylsulphinyl-4-methylamino-5-methyl-pyrimidine

Cat. No. B8519263
M. Wt: 185.25 g/mol
InChI Key: YFDVKRMAYKUCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166599B2

Procedure details

Prepared from 2-methylsulphenyl-4-methylamino-5-methyl-pyrimidine by reacting with 3-chloro-peroxybenzoic acid in methylene chloride, Rf value: 0.23 (silica gel; methylene chloride/methanol/ conc. aqueous ammonia=20:1:0.1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:9][CH3:10])[C:6]([CH3:11])=[CH:5][N:4]=1.ClC1C=C(C=CC=1)C(OO)=[O:17].C(Cl)Cl.CO>C(Cl)Cl>[CH3:1][S:2]([C:3]1[N:8]=[C:7]([NH:9][CH3:10])[C:6]([CH3:11])=[CH:5][N:4]=1)=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)NC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CS(=O)C1=NC=C(C(=N1)NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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